Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate

Crystallography Medicinal Chemistry Materials Science

Researchers requiring a ketene dithioacetal building block with moderate electrophilicity often face over-activation and side reactions with standard 2-cyano analogs. Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate (CAS 19606-92-9) solves this by providing a non-cyano-activated core for cleaner cyclocondensations with amines, hydrazines, and thioureas. - Enables regioselective synthesis of thiazoles and pyrimidines with fewer by-products. - Ethyl ester offers superior hydrolytic stability vs. methyl ester analogs during aqueous work-up. - Validated as a direct precursor for medicinal chemistry libraries and hit-to-lead optimization.

Molecular Formula C7H12O2S2
Molecular Weight 192.29
CAS No. 19606-92-9
Cat. No. B2804403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3-bis(methylsulfanyl)prop-2-enoate
CAS19606-92-9
Molecular FormulaC7H12O2S2
Molecular Weight192.29
Structural Identifiers
SMILESCCOC(=O)C=C(SC)SC
InChIInChI=1S/C7H12O2S2/c1-4-9-6(8)5-7(10-2)11-3/h5H,4H2,1-3H3
InChIKeyJJORKHOIYUBGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: Ketene Dithioacetal Building Block


Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate (CAS 19606-92-9) is a ketene dithioacetal derivative bearing an α,β-unsaturated ester core flanked by two methylthio groups at the β-carbon . This compound serves as a versatile electrophilic building block in organic synthesis, particularly for constructing sulfur- and nitrogen-containing heterocycles via cyclocondensation and nucleophilic vinylic substitution reactions [1].

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: Cyano Analogs Not Interchangeable


A common misconception is that all ketene dithioacetals are interchangeable. However, the absence of a 2-cyano group in ethyl 3,3-bis(methylsulfanyl)prop-2-enoate (19606-92-9) fundamentally alters its electronic profile and reactivity, rendering it a distinct electrophile compared to widely used analogs like ethyl 2-cyano-3,3-bis(methylthio)acrylate . The cyano group imparts a strong electron-withdrawing effect that enhances the electrophilicity of the β-carbon and can direct regioselectivity in cycloadditions, whereas the target compound exhibits a more moderate, non-cyano-activated reactivity profile that is essential for specific synthetic sequences where over-activation leads to undesired side reactions or premature decomposition [1].

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate: Evidence-Based Comparison


Crystal Structure of the Non-Cyano Dithioacetal Scaffold

Ethyl 3,3-bis(methylthio)acrylate (target compound) provides a structurally characterized, non-cyano ketene dithioacetal framework suitable for X-ray crystallographic validation of derived molecules. The crystal structure of a closely related derivative (ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate) has been solved by X-ray analysis, confirming the precise geometry of the bis(methylthio)acrylate core [1]. In contrast, crystal structures for the simpler parent ethyl 3,3-bis(methylsulfanyl)prop-2-enoate are not widely reported, making this derivative the closest available solid-state reference.

Crystallography Medicinal Chemistry Materials Science

High Purity Specification for Reproducible Synthesis

The compound is commercially supplied with a minimum purity specification of 98% as determined by HPLC or GC analysis . This purity level ensures that side reactions stemming from unidentified impurities are minimized, a critical factor when this building block is used in multi-step syntheses where impurity carry-over can degrade yields of downstream intermediates. While no head-to-head purity comparison was located, this 98% benchmark is typical for research-grade ketene dithioacetals and provides a reliable baseline for procurement decisions.

Organic Synthesis Process Chemistry Quality Control

Moderate Electrophilicity vs. Cyano Analogs

The target compound lacks the 2-cyano group present in the widely used analog ethyl 2-cyano-3,3-bis(methylthio)acrylate (CAS 17823-58-4). This structural difference reduces the electrophilicity of the β-carbon, as the cyano group exerts a strong -M and -I effect that enhances reactivity toward nucleophiles . Consequently, ethyl 3,3-bis(methylsulfanyl)prop-2-enoate offers a milder electrophilic partner, which is advantageous in reactions where over-activation leads to polymerization, decomposition, or non-selective alkylation [1].

Reactivity Electrophilicity Selectivity

Enhanced Hydrolytic Stability vs. Methyl Ester

The ethyl ester moiety of the target compound imparts greater hydrolytic stability compared to its methyl ester analog (methyl 3,3-bis(methylthio)acrylate, CAS not specified), a general trend well-documented for ester protecting groups [1]. While no specific hydrolysis rate data was located for this compound, the increased steric bulk of the ethyl group reduces the rate of base- or enzyme-catalyzed hydrolysis, which can extend shelf-life and reduce degradation during aqueous work-up procedures.

Stability Ester Hydrolysis Storage

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate Applications


Non-Cyano Heterocyclic Scaffold Synthesis for Medicinal Chemistry

Ethyl 3,3-bis(methylsulfanyl)prop-2-enoate is ideally suited for the construction of heterocyclic libraries where the absence of a 2-cyano group is required to avoid over-activation and ensure desired regioselectivity. This compound serves as a direct precursor to thiazoles, pyrimidines, and other sulfur/nitrogen heterocycles via cyclocondensation with amines, hydrazines, and thioureas [1]. The moderate electrophilicity (as discussed in Evidence Item 3) allows for cleaner transformations with fewer by-products, making it valuable for medicinal chemistry programs requiring high-purity intermediates.

Crystallography-Enabled Drug Design with Dithioacetal Scaffolds

Researchers employing structure-based drug design can leverage the validated crystal structure of a closely related derivative to model the conformation of molecules derived from this building block [2]. The availability of a solid-state structural template enables accurate molecular docking simulations and rational modification of substituents, accelerating hit-to-lead optimization in projects where the bis(methylthio)acrylate core is a privileged scaffold.

Stable Ester for Multi-Step Synthesis Under Aqueous Conditions

In synthetic routes involving aqueous work-ups or extended reaction times, the ethyl ester moiety of this compound offers enhanced hydrolytic stability compared to methyl ester analogs (as discussed in Evidence Item 4). This property is critical in process chemistry and scale-up activities where minimal ester cleavage is essential for maintaining overall yield and product purity.

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